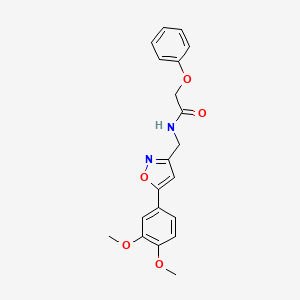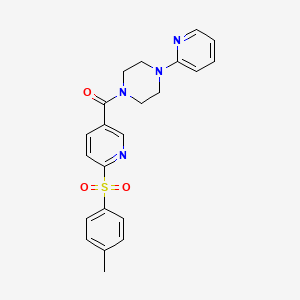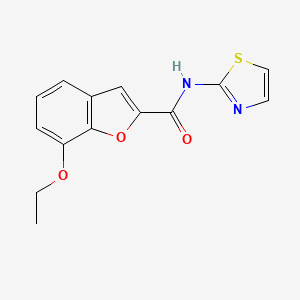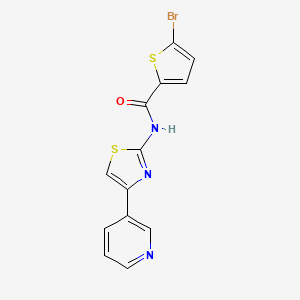![molecular formula C19H15N3O2S B2434591 N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide CAS No. 1286710-91-5](/img/structure/B2434591.png)
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound might involve the use of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The recent publications describe the synthetic routes of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .Molecular Structure Analysis
The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, treatment of 4-hydroxy-2 (1 H )-quinolones 117 with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones 118 by concomitant cyclization .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
Anti-Inflammatory and Analgesic Properties
Certain derivatives of our compound have been investigated for their anti-inflammatory effects:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities .
Antitubercular Activity
Researchers have explored the antitubercular potential of indole derivatives:
- Compound 3 : 6-(1-(indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Other Applications
Indole derivatives have diverse roles beyond the mentioned fields. These include antidiabetic, antimalarial, and anticholinesterase activities. Our compound may also hold untapped therapeutic possibilities .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It is known that similar compounds interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to unique biological activities .
Result of Action
Similar compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-10-11(2)17(23)21-15-9-12(7-8-13(10)15)20-18(24)19-22-14-5-3-4-6-16(14)25-19/h3-9H,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBTVHVKJIBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2434509.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B2434513.png)




![5-(4-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2434518.png)


![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2434524.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)